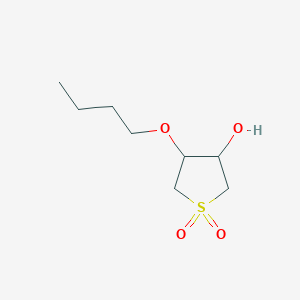

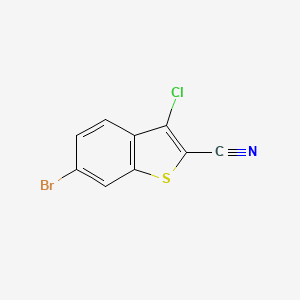

![molecular formula C40H63N11O16S B12118939 cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] est un peptide cyclique composé d'une séquence d'acides aminés. Le préfixe « Cyclo » indique que le peptide est cyclisé, ce qui signifie que les acides aminés forment une structure cyclique. Ce composé fait partie d'une classe plus large de peptides cycliques, qui sont connus pour leur stabilité et leurs activités biologiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. L'étape de cyclisation est cruciale et peut être réalisée par cyclisation tête-à-queue, où les groupes amino et carboxyle terminaux sont liés pour former un cycle.

Méthodes de production industrielle

La production industrielle de peptides cycliques comme cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] utilise souvent des synthétiseurs peptidiques automatisés. Ces machines rationalisent le processus de SPPS, permettant une synthèse à haut débit. La purification est généralement obtenue par chromatographie liquide haute performance (HPLC), garantissant la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales des acides aminés comme la méthionine.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes.

Substitution : Les chaînes latérales des acides aminés peuvent participer à des réactions de substitution, modifiant les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide performique.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles ou électrophiles en fonction de la réaction de substitution spécifique.

Principaux produits

Les principaux produits de ces réactions dépendent des acides aminés spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation de la méthionine peut produire du sulfoxyde de méthionine.

Applications de la recherche scientifique

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la cyclisation et la stabilité des peptides.

Biologie : Étudié pour son potentiel en tant que molécule bioactive aux propriétés antimicrobiennes ou anticancéreuses.

Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments, en particulier pour sa stabilité et sa spécificité.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de nanotechnologie.

Mécanisme d'action

Le mécanisme d'action de cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] implique son interaction avec des cibles moléculaires spécifiques. La structure cyclique améliore sa stabilité et permet une liaison spécifique aux protéines ou aux récepteurs cibles. Cette liaison peut moduler les voies biologiques, conduisant aux effets thérapeutiques souhaités.

Applications De Recherche Scientifique

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] has several scientific research applications:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and specificity.

Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mécanisme D'action

The mechanism of action of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and allows for specific binding to target proteins or receptors. This binding can modulate biological pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]

- Cyclo-Gly-Pro

- Cyclo(Arg-Gly-Asp-D-Phe-Val)

Unicité

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] est unique en raison de sa séquence spécifique d'acides aminés, qui confère des activités biologiques et une stabilité distinctes. Sa structure permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

3-[3-(2-amino-2-oxoethyl)-24-(3-amino-3-oxopropyl)-11,32-dihydroxy-15-(1-hydroxyethyl)-18-(2-methylsulfanylethyl)-2,5,8,14,17,20,23,26,29-nonaoxo-6-propan-2-yl-1,4,7,13,16,19,22,25,28-nonazatricyclo[28.3.0.09,13]tritriacontan-21-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N11O16S/c1-17(2)31-38(65)47-24(13-28(42)56)39(66)50-15-19(53)11-25(50)36(63)43-14-29(57)44-21(5-7-27(41)55)33(60)45-22(6-8-30(58)59)34(61)46-23(9-10-68-4)35(62)49-32(18(3)52)40(67)51-16-20(54)12-26(51)37(64)48-31/h17-26,31-32,52-54H,5-16H2,1-4H3,(H2,41,55)(H2,42,56)(H,43,63)(H,44,57)(H,45,60)(H,46,61)(H,47,65)(H,48,64)(H,49,62)(H,58,59) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCLBDOCRFHUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)N1)O)C(C)O)CCSC)CCC(=O)O)CCC(=O)N)O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N11O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

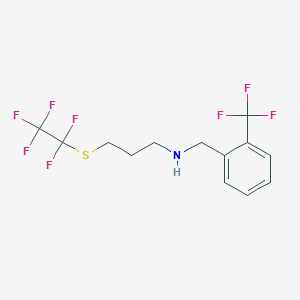

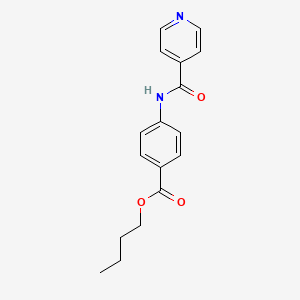

![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)

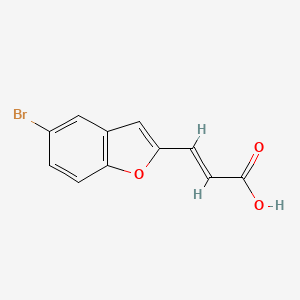

![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)

methanone](/img/structure/B12118929.png)

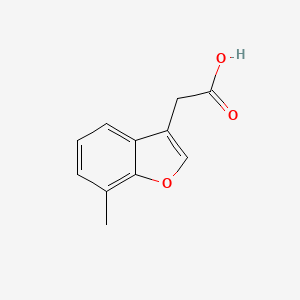

![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)

![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)

![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)